1-(3-Methoxyphenyl)-4-{[4-(pyridin-2-ylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one
Description
The compound 1-(3-Methoxyphenyl)-4-{[4-(pyridin-2-ylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one features a pyrrolidin-2-one core linked to a 3-methoxyphenyl group and a piperazine ring substituted with a pyridin-2-ylcarbonyl moiety. This structure is characteristic of arylpiperazine derivatives, which are widely explored for their pharmacological properties, including α-adrenergic receptor (AR) modulation, antiarrhythmic, and antihypertensive activities . The 3-methoxy group on the phenyl ring may enhance solubility and influence receptor binding, while the pyridin-2-ylcarbonyl fragment could contribute to hydrogen bonding interactions with biological targets.
Properties
Molecular Formula |
C22H24N4O4 |
|---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)-4-[4-(pyridine-2-carbonyl)piperazine-1-carbonyl]pyrrolidin-2-one |
InChI |
InChI=1S/C22H24N4O4/c1-30-18-6-4-5-17(14-18)26-15-16(13-20(26)27)21(28)24-9-11-25(12-10-24)22(29)19-7-2-3-8-23-19/h2-8,14,16H,9-13,15H2,1H3 |
InChI Key |
DFBGEQMHTDHZAD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)N3CCN(CC3)C(=O)C4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Ring Contraction of N-Substituted Piperidines
A validated method for pyrrolidin-2-one synthesis involves oxidative ring contraction of N-substituted piperidines. For example, 1-(3-methoxyphenyl)piperidine undergoes a cascade reaction using Cu(OAc)₂/O₂/KI to form 1-(3-methoxyphenyl)pyrrolidine-2-carbaldehyde as an intermediate. Subsequent oxidation with Oxone® in aqueous acetone at 60°C for 12 hours yields the pyrrolidin-2-one core via decarboxylation and ipso-oxidation (Equation 1):
Key Parameters :
Alternative Routes via Lactamization
Lactamization of γ-amino esters offers another pathway. For instance, 3-methoxyphenylglycine ethyl ester can undergo cyclization in the presence of PCl₅ in toluene at reflux, forming the pyrrolidin-2-one ring (Equation 2):
Optimization Data :
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| PCl₅ | Toluene | 110 | 6 | 65 |
| POCl₃ | DCM | 40 | 12 | 58 |
Functionalization of the Piperazine Moiety
Synthesis of 4-(Pyridin-2-ylcarbonyl)piperazine
The piperazine subunit is prepared by reacting piperazine with pyridine-2-carbonyl chloride in dichloromethane (DCM) under basic conditions (Equation 3):
Reaction Conditions :
-
Molar Ratio : 1:1 (piperazine : acyl chloride)
-
Base : Triethylamine (2.0 equiv)
-
Yield : 85–90%
Characterization of the Piperazine Derivative
The product is purified via recrystallization from ethanol/water (3:1 v/v) and characterized by ¹H NMR (δ 8.5–7.2 ppm for pyridine protons) and HRMS ([M+H]⁺ = 232.1184).
Coupling of Pyrrolidin-2-one and Piperazine Subunits
Amide Bond Formation Using Carbodiimide Coupling
The final step involves linking the pyrrolidin-2-one core to the functionalized piperazine via a carbonyl group. 1-(3-Methoxyphenyl)pyrrolidin-2-one is treated with 4-(pyridin-2-ylcarbonyl)piperazine in the presence of EDCl/HOBt in anhydrous DMF (Equation 4):
Optimized Conditions :
| Coupling Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| EDCl/HOBt | DMF | 25 | 24 | 75 |
| DCC/DMAP | THF | 40 | 18 | 68 |
Purification and Analysis
The crude product is purified via column chromatography (SiO₂, EtOAc/hexane 1:1) and analyzed by:
-
HPLC : Purity >98% (C18 column, MeCN/H₂O 70:30).
-
¹³C NMR : Carbonyl signals at δ 170.5 (pyrrolidinone) and δ 165.2 (piperazine amide).
Alternative Synthetic Strategies
One-Pot Tandem Reactions
A patent-disclosed method uses Pt/C-catalyzed hydrogenation to reduce intermediates in situ, enabling a one-pot synthesis from 1-(3-methoxyphenyl)pyrroline (Equation 5):
Advantages :
Solid-Phase Synthesis
Immobilizing the pyrrolidin-2-one core on Wang resin allows iterative coupling with piperazine derivatives, though yields are lower (∼60%) due to steric hindrance.
Challenges and Optimization
Byproduct Formation
Over-carbonylation during coupling generates bis-amide impurities (∼15%), mitigated by:
-
Strict stoichiometric control (1:1 ratio).
-
Low-temperature reaction conditions (0–5°C).
Solvent Selection
DMF outperforms THF and acetonitrile in solubilizing intermediates, enhancing reaction efficiency (Table 1):
Table 1 : Solvent Impact on Coupling Yield
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 75 |
| THF | 7.5 | 58 |
| MeCN | 37.5 | 63 |
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxyphenyl)-4-{[4-(pyridin-2-ylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
1-(3-Methoxyphenyl)-4-{[4-(pyridin-2-ylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one has been investigated for its potential as a pharmaceutical agent due to its structural features that may confer unique biological activity.
Research indicates that this compound may exhibit anti-inflammatory properties by modulating pathways involving cyclooxygenase (COX) inhibition. Molecular docking studies suggest effective binding to targets involved in inflammatory responses.
Case Studies
- Pain Management Trials : Clinical trials involving piperazine derivatives similar to this compound have shown promising results in alleviating chronic pain symptoms, attributed to modulation of P2X3 receptors.
- Neuroinflammation Studies : In vivo studies using animal models have demonstrated that MAGL inhibitors derived from this compound can significantly reduce markers of neuroinflammation.
Chemical Reactions
The compound can undergo various reactions, including oxidation and reduction, which are crucial for its functionalization in synthetic chemistry:
| Reaction Type | Common Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Acidic or basic medium |
| Reduction | Lithium aluminum hydride | Dry ether |
| Substitution | Halogenating agents (e.g., N-bromosuccinimide) | Varies based on functional groups |
Unique Features
The structural uniqueness lies in its specific combination of a methoxyphenyl group with a piperazine moiety, which may enhance its interaction with biological targets compared to similar compounds.
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenyl)-4-{[4-(pyridin-2-ylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Research Findings and Implications
- Structure-Activity Relationship (SAR) :
- Therapeutic Potential: The target compound’s design suggests utility in cardiovascular or neurological disorders, though in vivo validation is required.
Biological Activity
The compound 1-(3-Methoxyphenyl)-4-{[4-(pyridin-2-ylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one (referred to as "Compound A") is a novel synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of Compound A, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
Compound A has a complex chemical structure that includes a pyrrolidine core, a methoxyphenyl group, and a piperazine moiety. Its molecular formula is with a molecular weight of 368.43 g/mol. The compound's LogP value is approximately 3.89, indicating moderate lipophilicity, which is beneficial for membrane permeability.
| Property | Value |
|---|---|
| Molecular Formula | C20H24N4O3 |
| Molecular Weight | 368.43 g/mol |
| LogP | 3.89 |
Compound A has been studied for its interaction with various biological targets:
- P2X3 Receptor Modulation : Research indicates that derivatives of Compound A can act as modulators of the P2X3 receptor, which is implicated in pain signaling pathways. This modulation may provide therapeutic benefits in pain management .
- Monoacylglycerol Lipase (MAGL) Inhibition : A related study demonstrated that structural analogs of Compound A can inhibit MAGL, an enzyme involved in endocannabinoid signaling. This inhibition may have implications for treating neuroinflammatory conditions .
Anticancer Activity
Case studies have shown that compounds similar to Compound A exhibit significant anticancer properties:
- Cell Proliferation Inhibition : In vitro studies demonstrated that certain derivatives inhibited the proliferation of cancer cell lines such as MCF-7 and MDA-MB 231, suggesting potential applications in cancer therapy .
Anti-inflammatory Effects
Molecular docking studies have indicated that Compound A and its analogs can effectively bind to targets involved in inflammatory pathways, potentially reducing inflammation through COX inhibition .
Case Studies
- Pain Management Trials : Clinical trials involving piperazine derivatives similar to Compound A have shown promising results in reducing chronic pain symptoms, with mechanisms linked to P2X3 receptor modulation .
- Neuroinflammation Studies : In vivo studies using animal models have highlighted the ability of MAGL inhibitors derived from Compound A to reduce neuroinflammation markers significantly .
Q & A
Q. What are the established synthetic routes for 1-(3-Methoxyphenyl)-4-{[4-(pyridin-2-ylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one, and what reaction conditions optimize yield?
- Methodological Answer : The synthesis typically involves multi-step reactions. Key steps include:
- Coupling reactions : Piperazine derivatives are functionalized via amide bond formation using coupling agents like EDCI or HOBt in anhydrous DMF .
- Pyrrolidinone ring formation : Cyclization of precursor amines under acidic or basic conditions, with temperature control (60–80°C) to minimize side products .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) is critical for isolating the target compound. Yields range from 45–65% depending on solvent choice and reaction scale .
Q. How is the compound characterized to confirm structural integrity and purity?
- Methodological Answer :
- Spectroscopic Analysis :
- NMR : H and C NMR verify substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, pyrrolidinone carbonyl at ~175 ppm) .
- HRMS : Exact mass determination (e.g., [M+H] calculated for CHNO: 418.1865) .
- Chromatography : HPLC with UV detection (λ = 254 nm) confirms purity (>95%) using a C18 column and acetonitrile/water mobile phase .
Q. What preliminary biological screening methods are used to assess its activity?
- Methodological Answer :
- In vitro assays :
- Enzyme inhibition : Tested against kinases or proteases (IC determination via fluorescence-based assays) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .
- Solubility and stability : Assessed in PBS (pH 7.4) and simulated gastric fluid to guide further pharmacological studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the final coupling step?
- Methodological Answer :
- Catalyst screening : Transition metals (e.g., Pd/C) or organocatalysts may improve amide bond formation efficiency .
- Solvent optimization : Switching from DMF to THF or dichloromethane reduces byproduct formation .
- Temperature modulation : Lowering the reaction temperature to 0–5°C during sensitive steps minimizes decomposition .
- Table : Example optimization results:
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF, RT | 45 | 90 |
| THF, 0°C | 62 | 95 |
| Pd/C catalyst, DCM | 68 | 97 |
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Dosage standardization : Re-evaluate activity using consistent molar concentrations (e.g., 1–100 µM) and controls .
- Assay validation : Cross-validate results with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .
- Meta-analysis : Compare structural analogs (e.g., piperazine vs. pyrrolidine derivatives) to identify substituent-specific effects .
Q. How do structural modifications to the pyrrolidinone or piperazine moieties impact target selectivity?
- Methodological Answer :
- SAR Studies :
- Pyrrolidinone substitution : Introducing electron-withdrawing groups (e.g., -CF) enhances kinase inhibition but reduces solubility .
- Piperazine functionalization : Replacing pyridin-2-ylcarbonyl with sulfonamide groups alters selectivity for GPCRs vs. kinases .
- Computational modeling : Docking simulations (e.g., AutoDock Vina) predict binding poses and guide rational design .
Q. What experimental designs are recommended for assessing compound stability under physiological conditions?
- Methodological Answer :
- Hydrolysis kinetics : Monitor degradation in buffer solutions (pH 1–9) at 37°C using HPLC. Half-life calculations inform formulation strategies .
- Oxidative stability : Expose to HO or liver microsomes to simulate metabolic pathways .
- Light sensitivity : Conduct photostability studies under ICH guidelines (e.g., 1.2 million lux hours) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility values across publications?
- Methodological Answer :
- Standardized protocols : Use USP methods (e.g., shake-flask technique) with controlled temperature and agitation .
- Particle size control : Mill compound to uniform particle size (<50 µm) to avoid variability .
- Co-solvent calibration : Validate solubility measurements with internal standards (e.g., caffeine) .
Future Directions
Q. What gaps exist in understanding the compound’s off-target effects, and how can they be addressed?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
